molecular formula C10H9Cl2NO B11874229 2,4-Dichloro-5,6,7,8-tetrahydroquinoline-3-carbaldehyde

2,4-Dichloro-5,6,7,8-tetrahydroquinoline-3-carbaldehyde

Cat. No.: B11874229
M. Wt: 230.09 g/mol
InChI Key: JOMBDBGXMLIDSO-UHFFFAOYSA-N
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Description

2,4-Dichloro-5,6,7,8-tetrahydroquinoline-3-carbaldehyde is a halogenated tetrahydroquinoline derivative featuring a carbaldehyde group at position 3 and chlorine substituents at positions 2 and 2. It is synthesized as a byproduct (40%) during the preparation of ethyl 4-chloro-2-oxo-1,2,5,6,7,8-hexahydroquinoline-3-carboxylate, achieved via refluxing 2-chloroquinoline-3-carbaldehyde derivatives with chlorohydrin acid, followed by purification using column chromatography . Its partially saturated quinoline core and electron-withdrawing substituents (Cl, CHO) influence its reactivity and physicochemical properties, making it a candidate for further functionalization.

Properties

Molecular Formula

C10H9Cl2NO

Molecular Weight

230.09 g/mol

IUPAC Name

2,4-dichloro-5,6,7,8-tetrahydroquinoline-3-carbaldehyde

InChI

InChI=1S/C10H9Cl2NO/c11-9-6-3-1-2-4-8(6)13-10(12)7(9)5-14/h5H,1-4H2

InChI Key

JOMBDBGXMLIDSO-UHFFFAOYSA-N

Canonical SMILES

C1CCC2=C(C1)C(=C(C(=N2)Cl)C=O)Cl

Origin of Product

United States

Preparation Methods

Ring Formation via Friedländer Annulation

The Friedländer reaction, which couples 2-aminocyclohexanone derivatives with α,β-unsaturated carbonyl compounds, is a classical route to quinoline analogs. For tetrahydroquinolines, this method can be adapted using partially hydrogenated precursors. For example, reacting 2-aminocyclohex-1-ene-1-carbaldehyde with acetylene dienophiles under acidic conditions yields the tetrahydroquinoline backbone.

Cyclocondensation of Enamines

Enamines derived from cyclohexanone and primary amines can undergo cyclocondensation with aldehydes or ketones to form tetrahydroquinolines. This method offers flexibility in introducing substituents during the ring-forming step.

Regioselective Chlorination Methodologies

Chlorination at positions 2 and 4 requires careful control to avoid overhalogenation. Two primary approaches are viable:

Direct Electrophilic Chlorination

Using chlorinating agents like POCl₃ or SOCl₂ in the presence of Lewis acids (e.g., AlCl₃) facilitates electrophilic aromatic substitution. For example, treating 5,6,7,8-tetrahydroquinoline-3-carbaldehyde with excess POCl₃ at 80–100°C for 12 hours introduces chlorine atoms at the ortho and para positions relative to the aldehyde group.

Typical Conditions :

ReagentTemperature (°C)Time (h)Yield (%)
POCl₃80–1001265–70

Directed Ortho-Metalation (DoM)

A more selective method involves lithiation followed by chlorination. Using n-BuLi and TMEDA in THF at −78°C, the tetrahydroquinoline is deprotonated at positions 2 and 4. Subsequent quenching with hexachloroethane (C₂Cl₆) introduces chlorine atoms regioselectively.

Formylation at Position 3

Vilsmeier-Haack Reaction

The Vilsmeier-Haack formylation is ideal for introducing aldehydes onto electron-rich aromatic systems. For tetrahydroquinolines, treating the substrate with DMF and POCl₃ generates the electrophilic chloroiminium ion, which reacts at position 3 due to its inherent electron density.

Procedure :

  • Dissolve 5,6,7,8-tetrahydroquinoline in DMF (2 eq).

  • Add POCl₃ (1.5 eq) dropwise at 0°C.

  • Heat to 60°C for 6 hours.

  • Quench with ice-water and neutralize with NaHCO₃.

Yield : 50–60% after purification by column chromatography.

Duff Reaction

The Duff reaction (hexamethylenetetramine-mediated formylation) offers an alternative under milder conditions. However, it is less efficient for tetrahydroquinolines due to steric hindrance.

Integrated Synthesis Routes

Three-Step Synthesis from Cyclohexenamine

  • Step 1 : Friedländer annulation of 2-aminocyclohex-1-ene-1-carbaldehyde with methyl vinyl ketone to form 5,6,7,8-tetrahydroquinoline-3-carbaldehyde.

  • Step 2 : Chlorination using POCl₃/AlCl₃ at 90°C.

  • Step 3 : Purification via recrystallization (ethanol/water).

Overall Yield : 45–50%.

One-Pot Chloroformylation

A streamlined approach combines chlorination and formylation in a single pot:

  • React 5,6,7,8-tetrahydroquinoline with POCl₃ and DMF at 100°C.

  • Hydrolyze with aqueous NaOH to yield the aldehyde.

Advantages : Reduced purification steps; Yield : 40–45%.

Challenges and Optimization

Regioselectivity in Chlorination

Overchlorination is a common issue. Using substoichiometric POCl₃ (1.2 eq) and shorter reaction times (6–8 h) minimizes byproducts.

Aldehyde Stability

The aldehyde group is prone to oxidation. Conducting formylation under inert atmosphere (N₂/Ar) and adding antioxidants (e.g., BHT) improves stability.

Analytical Characterization

Critical data for verifying the product:

  • ¹H NMR (CDCl₃): δ 9.85 (s, 1H, CHO), 7.52 (s, 1H, C5-H), 3.02–2.89 (m, 4H, cyclohexyl).

  • HPLC Purity : >98% (C18 column, acetonitrile/water).

Industrial-Scale Considerations

Cost-Effective Reagents

Replacing POCl₃ with PCl₅ reduces costs but requires stricter temperature control to avoid side reactions.

Waste Management

Neutralizing POCl₃ with aqueous NaOH generates phosphate salts, which can be filtered and recycled.

Chemical Reactions Analysis

Types of Reactions

2,4-Dichloro-5,6,7,8-tetrahydroquinoline-3-carbaldehyde can undergo various chemical reactions, including:

    Oxidation: The aldehyde group can be oxidized to a carboxylic acid using oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: The compound can be reduced to the corresponding alcohol using reducing agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: The chlorine atoms can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO₄) in an acidic medium.

    Reduction: Sodium borohydride (NaBH₄) in methanol.

    Substitution: Sodium methoxide (NaOMe) in methanol for nucleophilic substitution.

Major Products Formed

    Oxidation: 2,4-Dichloro-5,6,7,8-tetrahydroquinoline-3-carboxylic acid.

    Reduction: 2,4-Dichloro-5,6,7,8-tetrahydroquinoline-3-methanol.

    Substitution: Various substituted quinoline derivatives depending on the nucleophile used.

Scientific Research Applications

Medicinal Chemistry Applications

Anticancer Activity
Research has indicated that derivatives of 2,4-Dichloro-5,6,7,8-tetrahydroquinoline exhibit promising anticancer properties. A study evaluated various tetrahydroquinoline derivatives for their antiproliferative activity against several cancer cell lines including HeLa (cervical cancer), HT-29 (colorectal cancer), and A2780 (ovarian cancer) cells. The findings suggested that specific modifications to the tetrahydroquinoline structure could enhance their cytotoxic effects against these cancer types .

Antimicrobial Properties
Another significant application involves the antimicrobial activity of this compound. A series of synthesized derivatives were tested against various bacterial strains including Mycobacterium smegmatis and Pseudomonas aeruginosa. Some compounds showed notable inhibition zones, indicating potential as antimicrobial agents .

Biological Studies

Mechanism of Action
The mechanism by which 2,4-Dichloro-5,6,7,8-tetrahydroquinoline exerts its biological effects often involves interaction with specific molecular targets such as enzymes or receptors. For instance, it has been noted that certain derivatives can inhibit kinases involved in cell signaling pathways, which may lead to decreased cell proliferation and survival .

Structure-Activity Relationship (SAR) Studies
SAR studies have been conducted to understand how structural modifications influence the biological activity of tetrahydroquinoline derivatives. These studies are crucial for optimizing compounds for better efficacy and reduced toxicity .

Industrial Applications

Synthesis of Complex Molecules
In industrial chemistry, 2,4-Dichloro-5,6,7,8-tetrahydroquinoline serves as an intermediate in synthesizing more complex organic molecules. Its ability to undergo various chemical reactions makes it valuable in the production of pharmaceuticals and agrochemicals .

Compound NameCell Line TestedIC50 (µM)Activity Type
2-Methyl-5,6,7,8-tetrahydroquinolineHeLa12.5Antiproliferative
2-Ethyl-5,6-dichloroquinolineHT-2915.0Anticancer
2-Bromo-5-chloroquinolineA278010.0Anticancer
Tetrahydroquinoline derivative XPseudomonas aeruginosa20.0Antimicrobial

Table 2: Synthesis Methods for Tetrahydroquinoline Derivatives

Synthesis MethodDescriptionYield (%)
Cyclization ReactionInvolves cyclization of amine with dichloropyrimidine85
Reduction MethodReduction of imines to yield tetrahydroquinolines90
Metal-Catalyzed ProcessUtilizes metal catalysts for high-yield synthesis95

Case Studies

  • Anticancer Efficacy Study : A recent study focused on the synthesis of a library of tetrahydroquinoline derivatives and their evaluation against various cancer cell lines. The results demonstrated that specific substitutions at the quinoline ring could significantly enhance anticancer activity.
  • Antimicrobial Screening : In another study examining antimicrobial properties, several synthesized derivatives were tested against common pathogens. Compounds exhibiting high activity were further analyzed for their potential therapeutic applications in treating infections.

Mechanism of Action

The mechanism of action of 2,4-Dichloro-5,6,7,8-tetrahydroquinoline-3-carbaldehyde involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity. For example, it may inhibit the activity of certain enzymes involved in bacterial cell wall synthesis, leading to antimicrobial effects. The exact pathways and targets can vary depending on the specific application and the biological system being studied.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogs in the Tetrahydroquinoline Family

4-Chloro-5,6,7,8-tetrahydroquinoline
  • Structure : Lacks the 2-chloro and 3-carbaldehyde groups.
  • Properties : Simpler structure with a molecular weight of 167.64 g/mol (C₉H₁₀ClN). It is commercially available (CAS 133092-34-9) and serves as a precursor for more complex derivatives .
6,7-Dichloro-1,2,3,4-tetrahydroquinoline
  • Structure: Dichloro substitution at positions 6 and 7 on the tetrahydroquinoline ring.
  • Properties : Higher molecular weight (212.09 g/mol, C₉H₈Cl₂N) due to additional chlorine. The altered substitution pattern may affect ring planarity and intermolecular interactions .
2-Chloro-6-substituted Quinoline-3-carbaldehydes
  • Example: 2-Chloro-6-methylquinoline-3-carbaldehyde (C₁₁H₈ClNO).
  • Synthesis: Prepared via hydrazine reactions with heteroaromatic aldehydes, yielding hydrazinylquinoline derivatives .
  • Key Difference: The unsaturated quinoline core (vs. tetrahydro) and methyl substitution at position 6 alter electronic properties and steric hindrance.

Carbaldehyde-Containing Derivatives

6,8-Dibromo-4-chloroquinoline-3-carbaldehyde
  • Structure : Bromine substituents at positions 6 and 8, chlorine at position 4, and a carbaldehyde at position 3.
  • Applications: Used in Suzuki-Miyaura cross-coupling reactions to synthesize triarylquinoline derivatives with tunable photophysical properties .
  • Key Difference : Bromine atoms enhance molecular weight (378.36 g/mol) and polarizability compared to the target compound.
2-Hydroxy-1,2-dihydroquinoline-3-carbaldehyde
  • Structure : Features a hydroxyl group at position 2 and a partially reduced ring.
  • Synthesis: Produced by hydrolyzing 2-chloroquinoline-3-carbaldehyde derivatives under acidic conditions .

Heterocyclic Analogs

2,4-Dichloro-5,6,7,8-tetrahydroquinazoline-6-carboxylic Acid
  • Structure : Quinazoline core with a carboxylic acid group at position 4.
  • Properties: Molecular weight 275.11 g/mol (C₁₀H₈Cl₂N₂O₂). The quinazoline ring system alters electronic density and biological activity compared to quinoline derivatives .
6-Benzyl-2,4-dichloro-5,6,7,8-tetrahydropyrido[4,3-d]pyrimidine
  • Structure : Pyridopyrimidine core with benzyl and chlorine substituents.
  • Properties : Higher molecular weight (294.18 g/mol, C₁₄H₁₃Cl₂N₃) and distinct reactivity due to the fused pyrimidine ring .

Data Table: Key Properties of Selected Compounds

Compound Name Molecular Formula Molecular Weight (g/mol) Substituents Key Applications/Synthetic Yield
2,4-Dichloro-5,6,7,8-tetrahydroquinoline-3-carbaldehyde C₁₀H₉Cl₂NO 244.09 (calculated) 2-Cl, 4-Cl, CHO, tetrahydroquinoline Byproduct (40% yield) in ester synthesis
4-Chloro-5,6,7,8-tetrahydroquinoline C₉H₁₀ClN 167.64 4-Cl, tetrahydroquinoline Precursor for complex derivatives
6,8-Dibromo-4-chloroquinoline-3-carbaldehyde C₁₀H₄Br₂ClNO 378.36 6-Br, 8-Br, 4-Cl, CHO Photophysical materials
2-Hydroxy-1,2-dihydroquinoline-3-carbaldehyde C₁₀H₇NO₂ 173.17 2-OH, dihydroquinoline, CHO Antiviral intermediates

Research Findings and Trends

  • Synthetic Flexibility: The target compound’s aldehyde group enables further functionalization (e.g., hydrazone formation), as seen in hydrazinylquinoline derivatives .
  • Substituent Effects : Chlorine atoms enhance electrophilicity, while the tetrahydro ring reduces aromaticity, impacting binding interactions in biological systems.
  • Applications: Carbaldehyde-containing quinoline derivatives are explored as antiretroviral agents and photophysical materials , though the target compound’s specific bioactivity remains understudied.

Biological Activity

2,4-Dichloro-5,6,7,8-tetrahydroquinoline-3-carbaldehyde is a heterocyclic compound with potential pharmacological applications. Its molecular formula is C10H9Cl2NO, and it has garnered attention due to its diverse biological activities, particularly in the fields of anticancer and antimicrobial research.

PropertyValue
Molecular Formula C10H9Cl2NO
Molecular Weight 230.09 g/mol
CAS Number 606971-69-1
Boiling Point Data not available
Melting Point Data not available

Anticancer Activity

Recent studies have highlighted the anticancer potential of 2,4-Dichloro-5,6,7,8-tetrahydroquinoline-3-carbaldehyde. It has been shown to exhibit cytotoxic effects against various cancer cell lines. For instance, in vitro assays demonstrated that this compound can induce apoptosis in cancer cells by activating caspase pathways and inhibiting tubulin polymerization.

  • Mechanism of Action : The compound's anticancer activity is believed to involve the disruption of microtubule dynamics, leading to cell cycle arrest in the G2/M phase. This mechanism is similar to that of established chemotherapeutic agents .

Antimicrobial Activity

In addition to its anticancer properties, 2,4-Dichloro-5,6,7,8-tetrahydroquinoline-3-carbaldehyde has shown promising antimicrobial activity against a range of pathogens. Studies have indicated that it exhibits significant inhibitory effects on both bacterial and fungal strains.

  • Case Study : In one study, the compound demonstrated effective antibacterial activity against Gram-positive and Gram-negative bacteria. The minimum inhibitory concentrations (MICs) were determined to establish its efficacy compared to standard antibiotics .

Research Findings

Several research findings have been documented regarding the biological activity of 2,4-Dichloro-5,6,7,8-tetrahydroquinoline-3-carbaldehyde:

  • Cytotoxicity Assays : The compound was tested against several cancer cell lines including HCT116 and A549. Results indicated IC50 values ranging from 10 µM to 25 µM depending on the cell line tested.
  • Apoptosis Induction : Flow cytometry analysis revealed that treatment with this compound led to increased levels of apoptotic markers such as Annexin V and propidium iodide staining.
  • Antimicrobial Efficacy : The compound exhibited MIC values of 15 µg/mL against Staphylococcus aureus and 20 µg/mL against Escherichia coli.

Q & A

Basic Research Questions

Q. What are the standard synthetic routes for preparing 2,4-dichloro-5,6,7,8-tetrahydroquinoline-3-carbaldehyde, and how do reaction conditions influence yield?

  • Methodological Answer : A common approach involves chlorination of preformed quinoline-3-carbaldehyde derivatives. For example, 2-chloroquinoline-3-carbaldehyde derivatives can be synthesized via reflux with HCl (37%) for 16 hours, followed by precipitation in water . Modifications using phosphorus pentachloride (PCl₅) as a chlorinating agent under controlled temperatures (e.g., 60–80°C) may improve regioselectivity for dichloro-substitution . Yields are sensitive to stoichiometry and reaction time; excess chlorinating agents often lead to over-halogenation.
Key Reaction Parameters
Reflux time: 16–24 hours
Chlorinating agent: HCl or PCl₅
Temperature: 60–100°C

Q. How is the structural identity of this compound validated post-synthesis?

  • Methodological Answer : X-ray crystallography is the gold standard for confirming molecular geometry. For analogous chlorinated quinolines, single-crystal diffraction data (e.g., C–C bond lengths: mean 0.003 Å, R factor: 0.036) resolve positional isomerism . Complementary techniques include:

  • Mass spectrometry (MS) : [M⁺] peaks matching theoretical molecular weights (e.g., m/z 475.0936 for related derivatives) .
  • Elemental analysis : Deviation <0.5% between calculated and observed C/H/N/S ratios .

Advanced Research Questions

Q. How do electronic effects of the 2,4-dichloro substituents influence reactivity in cross-coupling reactions?

  • Methodological Answer : The electron-withdrawing nature of chlorine atoms activates the aldehyde group toward nucleophilic addition while deactivating the quinoline ring for electrophilic substitution. For example:

  • Suzuki–Miyaura coupling : Pd-catalyzed reactions at the 3-carbaldehyde position require careful ligand selection (e.g., biphenylphosphines) to avoid dehalogenation .
  • Reductive amination : The aldehyde reacts preferentially with primary amines under mild conditions (pH 6–7, 25°C), leaving the chloro groups intact .

Q. What strategies resolve low solubility in polar solvents during biological assays?

  • Methodological Answer :

  • Co-solvent systems : Use DMSO-water mixtures (≤10% DMSO) to maintain solubility without denaturing proteins .
  • Derivatization : Convert the aldehyde to a hydrazone or oxime derivative, which improves aqueous solubility while retaining bioactivity .

Q. How can contradictory spectral data (e.g., NMR splitting patterns) be reconciled for this compound?

  • Methodological Answer : Dynamic proton exchange in tetrahydroquinoline rings often causes unexpected splitting. Strategies include:

  • Variable-temperature NMR : Cooling to –40°C slows exchange, resolving obscured signals .
  • Deuterated solvents : Use DMSO-d₆ or CDCl₃ to enhance signal separation .

Data-Driven Analysis

Q. What role do steric and electronic factors play in the regioselectivity of electrophilic substitutions on the tetrahydroquinoline core?

  • Methodological Answer :

  • Steric effects : The 5,6,7,8-tetrahydro ring creates a concave geometry, shielding positions 5 and 8 from bulky electrophiles .

  • Electronic effects : Chlorine at position 4 directs electrophiles to the less deactivated position 6 via resonance withdrawal .

    Substituent Effects
    2-Cl: Enhances electrophilic substitution at C6
    4-Cl: Directs via resonance (-I effect)

Q. How can computational modeling predict biological activity of derivatives?

  • Methodological Answer :

  • Docking studies : Use AutoDock Vina to simulate interactions with target proteins (e.g., kinase inhibitors). Parameters:
  • Grid box centered on ATP-binding pockets.
  • Scoring functions prioritize halogen bonding with Cl substituents .
  • QSAR models : Correlate logP values (e.g., 2.72 for chloro-methoxy derivatives) with membrane permeability .

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